molecular formula C15H11NO2 B14488338 N-(1-Oxo-1H-phenalen-2-YL)acetamide CAS No. 64636-23-3

N-(1-Oxo-1H-phenalen-2-YL)acetamide

Cat. No.: B14488338
CAS No.: 64636-23-3
M. Wt: 237.25 g/mol
InChI Key: WGIPFLBLEHRDPV-UHFFFAOYSA-N
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Description

N-(1-Oxo-1H-phenalen-2-YL)acetamide is a chemical compound with a molecular structure that includes a phenalenone core and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Oxo-1H-phenalen-2-YL)acetamide typically involves the reaction of phenalenone with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1-Oxo-1H-phenalen-2-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phenalenone derivatives, which can have different functional groups attached to the phenalenone core .

Scientific Research Applications

N-(1-Oxo-1H-phenalen-2-YL)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Oxo-1H-phenalen-2-YL)acetamide involves its interaction with molecular targets such as proteins and nucleic acids. In antimicrobial photodynamic therapy, the compound acts as a photosensitizer, generating reactive oxygen species (ROS) upon light irradiation. These ROS can damage cellular components, leading to the inactivation of microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Oxo-1H-phenalen-2-YL)acetamide is unique due to its combination of the phenalenone core and the acetamide group, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

64636-23-3

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

N-(1-oxophenalen-2-yl)acetamide

InChI

InChI=1S/C15H11NO2/c1-9(17)16-13-8-11-6-2-4-10-5-3-7-12(14(10)11)15(13)18/h2-8H,1H3,(H,16,17)

InChI Key

WGIPFLBLEHRDPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=CC=CC3=C2C(=CC=C3)C1=O

Origin of Product

United States

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